molecular formula C21H19ClFNO3S2 B5044966 (5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5044966
M. Wt: 452.0 g/mol
InChI Key: TZLXJVGHIKVASQ-WOJGMQOQSA-N
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Description

The compound (5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a thiazolidinone core, a chlorinated aromatic ring, an ethoxy group, and a fluorophenylmethoxy substituent. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting an appropriate α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated benzene derivative reacts with the thiazolidinone intermediate.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate ethylating agent reacts with the hydroxyl group on the aromatic ring.

    Incorporation of the Fluorophenylmethoxy Substituent: The fluorophenylmethoxy group can be attached through a Williamson ether synthesis, where a fluorophenylmethanol derivative reacts with the thiazolidinone intermediate under basic conditions.

    Final Assembly and Purification: The final compound is obtained by combining the intermediates under specific reaction conditions, followed by purification using techniques such as column

Properties

IUPAC Name

(5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO3S2/c1-3-24-20(25)18(29-21(24)28)11-14-9-16(22)19(17(10-14)26-4-2)27-12-13-5-7-15(23)8-6-13/h5-11H,3-4,12H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLXJVGHIKVASQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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